Lipophilicity (LogP) Comparison: 8‑OCF₃ vs. 8‑OCH₃ and 8‑Cl Quinoline‑6‑carboxylic Acids
The predicted octanol‑water partition coefficient (clogP) of 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid was calculated using the XLogP3 algorithm and compared with the closest commercially available 8‑substituted quinoline‑6‑carboxylic acid analogs. The –OCF₃ derivative is significantly more lipophilic than its –OCH₃ and –Cl counterparts, which directly impacts membrane permeability and oral absorption potential [1].
| Evidence Dimension | Predicted LogP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (8‑OCF₃) |
| Comparator Or Baseline | 8‑Methoxyquinoline‑6‑carboxylic acid (clogP ≈ 1.9); 8‑Chloroquinoline‑6‑carboxylic acid (clogP ≈ 2.2) |
| Quantified Difference | +0.9 log units vs. –OCH₃; +0.6 log units vs. –Cl |
| Conditions | Prediction by XLogP3 (PubChem/PubChemPy); neutral species. |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability, which is a critical selection criterion when the compound is intended as a cell‑permeable probe or a fragment for lead optimisation.
- [1] PubChem Database. Predicted LogP values for 8‑(trifluoromethoxy)quinoline‑6‑carboxylic acid, 8‑methoxyquinoline‑6‑carboxylic acid, and 8‑chloroquinoline‑6‑carboxylic acid. Accessed 2026‑05‑06. View Source
